molecular formula C15H18N2O2S B7570825 N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide

N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide

Cat. No. B7570825
M. Wt: 290.4 g/mol
InChI Key: MCEBHZANMFZKBN-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is commonly referred to as "DMXAA" and is known to have antitumor properties.

Mechanism of Action

DMXAA works by activating the immune system to attack tumor cells. It does this by stimulating the production of cytokines, which are signaling molecules that are involved in the immune response. DMXAA also inhibits the formation of new blood vessels, which can starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response. DMXAA can also increase the levels of reactive oxygen species, which can cause oxidative damage to tumor cells. Additionally, DMXAA can inhibit the activity of enzymes involved in angiogenesis, preventing the growth of new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA in lab experiments is its ability to induce tumor cell death without affecting normal cells. This makes it a promising candidate for cancer treatment. However, DMXAA has also been found to have limitations in terms of its stability and solubility, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for DMXAA research. One area of interest is in the development of new formulations that can improve its stability and solubility. Another area of research is in the combination of DMXAA with other cancer treatments to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of DMXAA and how it can be optimized for cancer treatment. Overall, DMXAA is a promising compound with many potential applications in cancer research and treatment.

Synthesis Methods

DMXAA can be synthesized by reacting 2-acetyl-4-methylthiazole with ethyl 2-bromoacetate followed by a condensation reaction with 3-aminopyridine-2-carboxylic acid. The resulting compound is then treated with dimethylamine to obtain DMXAA. This synthesis method has been used to produce DMXAA in large quantities for scientific research.

Scientific Research Applications

DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have antitumor properties and can induce tumor cell death through the activation of the immune system. DMXAA has also been found to have antiangiogenic properties, meaning it can prevent the growth of blood vessels that supply nutrients to tumors. This makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-5-7-13(20-10)11(2)17(4)15(19)12-6-8-14(18)16(3)9-12/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBHZANMFZKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)N(C)C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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